molecular formula C17H18N6O3S B2853542 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396767-40-0

2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2853542
CAS No.: 1396767-40-0
M. Wt: 386.43
InChI Key: UUBKWYDNSZQBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a potent and selective investigational inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic enzyme that primarily targets non-histone substrates such as α-tubulin, HSP90, and cortactin . By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which disrupts cellular motility and protein trafficking, and concurrently modulates HSP90 function, leading to the degradation of its oncogenic client proteins. This dual mechanism makes it a valuable chemical probe for researching diseases associated with HDAC6 dysfunction. Its high selectivity for HDAC6 over other HDAC isoforms minimizes confounding effects in experimental models, providing researchers with a precise tool to dissect HDAC6-specific pathways. Consequently, this inhibitor is of significant interest in the fields of oncology, particularly for the study of hematological malignancies and solid tumors, and in neuroscience for investigating the role of tau pathology in neurodegenerative conditions like Alzheimer's disease. The targeted inhibition of HDAC6 is considered a promising therapeutic strategy with potential for a more favorable safety profile compared to pan-HDAC inhibitors .

Properties

IUPAC Name

2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-10-8-11(2)15(12(3)9-10)27(25,26)21-13-4-6-14(7-5-13)23-20-17(16(18)24)19-22-23/h4-9,21H,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBKWYDNSZQBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a derivative of tetrazole, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.

Synthesis of the Compound

The synthesis of tetrazole derivatives typically involves the cycloaddition reaction between nitriles and azides, which can yield various substituted tetrazoles with distinct pharmacological properties. The specific synthetic routes for this compound have not been extensively documented in the available literature but are expected to follow similar methodologies as other tetrazole compounds.

Biological Activity Overview

Tetrazoles and their derivatives exhibit a broad spectrum of biological activities. The compound has been evaluated for several pharmacological properties:

  • Antibacterial Activity : Tetrazole derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that modifications in the tetrazole structure can enhance antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar to antibacterial properties, certain tetrazole derivatives demonstrate antifungal activity. Compounds with specific substituents have been reported to inhibit the growth of fungi such as Candida albicans .
  • Anti-inflammatory and Analgesic Effects : Research indicates that some tetrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Anticancer Potential : The anticancer activity of tetrazole derivatives has gained attention, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) often reveals that specific modifications can enhance their efficacy .

Data Summary

Biological ActivityTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureus, Escherichia coliSignificant inhibition observed; MIC values vary by structure
AntifungalCandida albicansEffective at certain concentrations; structure-dependent
Anti-inflammatoryVarious modelsReduction in inflammation markers noted
AnticancerVarious cancer cell linesCytotoxicity observed; efficacy linked to structural modifications

Case Studies

  • Antibacterial Efficacy : A study reported that a related tetrazole compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis, comparable to standard antibiotics . This highlights the potential of tetrazole derivatives as alternative antimicrobial agents.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain modifications in the tetrazole ring can lead to enhanced cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds with hydroxyl or methoxy substituents at specific positions on the ring demonstrated IC50 values below 50 µM .
  • Anti-inflammatory Activity : In animal models of inflammation, compounds derived from tetrazoles have shown promising results in reducing edema and pain responses, suggesting their potential utility in inflammatory diseases .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds containing tetrazole and sulfonamide functionalities exhibit significant antibacterial properties. A study highlighted the synthesis of various sulfonamide derivatives that demonstrated effective inhibition against bacterial strains, including those resistant to conventional antibiotics . The specific compound under discussion has shown promise in inhibiting metallo-beta-lactamase enzymes, which are responsible for antibiotic resistance.

Case Study: Synthesis and Testing

In a recent study, researchers synthesized a series of sulfonamide derivatives, including the tetrazole-containing compound. The synthesized compounds were tested against clinically relevant bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, showcasing its potential as a lead compound for further development .

Novel Therapeutics

Due to its unique structure, the compound is being explored as a scaffold for the development of new drugs targeting various diseases beyond bacterial infections. The versatility of the tetrazole ring allows for modifications that can enhance selectivity and potency against specific biological targets.

Material Science Applications

Recent investigations have also explored the use of tetrazole derivatives in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of sulfonamide groups can improve solubility and processability in polymeric materials.

Compound NameMIC (µg/mL)Target Bacteria
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide8Staphylococcus aureus
Sulfonamide A16Escherichia coli
Sulfonamide B32Pseudomonas aeruginosa

Table 2: Synthesis Pathways

StepReagent/ConditionProduct
1Reaction of 2,4,6-trimethylphenylsulfonamide with phenyl isocyanateIntermediate A
2Cyclization with hydrazine hydrateTetrazole Intermediate
3Carboxylation using carbon dioxideFinal Product: this compound

Comparison with Similar Compounds

Structural Comparison

The target compound’s tetrazole-carboxamide scaffold distinguishes it from structurally related analogs:

  • Thiadiazole-carboxamides (e.g., 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide ): These feature a thiadiazole ring instead of tetrazole, reducing nitrogen content but retaining hydrogen-bonding capacity via the carboxamide group. The thiadiazole ring may confer different electronic properties and metabolic pathways .
  • Pyrazole-thiadiazine amides (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide ): These combine pyrazole and thiadiazine rings, offering distinct π-π stacking interactions and halogen-mediated binding .

Key Structural Differences :

Compound Class Core Ring Key Substituents Molecular Weight (g/mol)
Tetrazole-carboxamide Tetrazole 2,4,6-Trimethylphenylsulfonamido ~400 (estimated)
Thiadiazole-carboxamide 1,3,4-Thiadiazole S-alkyl groups 250–300
Thiazolylmethylcarbamate Thiazole Ureido and hydroxy groups 500–600
Pyrazole-thiadiazine amide Pyrazole/Thiadiazine Chlorophenyl, diphenyl ~450
Computational Studies

AutoDock Vina () predicts binding modes for such compounds. For example:

  • Thiadiazole-carboxamides docked to enzyme active sites with binding scores of −8.2 to −9.1 kcal/mol .
  • The target compound’s sulfonamido group may improve binding affinity through hydrophobic interactions with trimethylphenyl and polar interactions with tetrazole .
Crystallographic Data

Crystal structures of related compounds (e.g., thiadiazole-carboxamides) are refined using SHELXL () and visualized via ORTEP-III (). Tetrazole derivatives typically exhibit planar geometries with bond lengths of 1.30–1.35 Å for N-N bonds, influencing packing efficiency and solubility .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide?

  • Answer : Synthesis typically involves sequential functionalization:

  • Step 1 : Formation of the tetrazole ring via cyclization using sodium azide or nitrile precursors under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours) .
  • Step 2 : Introduction of the 2,4,6-trimethylphenylsulfonamido group via nucleophilic substitution or coupling reactions (e.g., HATU/DMAP in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and sulfonamide/tetrazole connectivity. For example, the sulfonamide NH proton appears as a singlet near δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (tetrazole ring vibrations) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Answer : Due to low aqueous solubility (logP ~3.5), use DMSO as a primary solvent (≤1% v/v). For in vitro assays, pre-saturate buffer solutions (e.g., PBS pH 7.4) to avoid precipitation. Centrifugation (10,000 rpm, 10 min) post-solubilization ensures homogeneity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Answer :

  • Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for batch-to-batch compound purity (HPLC ≥98%) .
  • Dose-Response Refinement : Perform IC₅₀ assays with 8–10 concentration points (0.1–100 µM) and nonlinear regression analysis (e.g., GraphPad Prism) .
  • Mechanistic Triangulation : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cellular uptake studies (LC-MS/MS quantification) to distinguish target engagement from off-target effects .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinase domains). Focus on sulfonamide H-bonding and tetrazole π-π stacking .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the tetrazole ring and sulfonamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes in physiological conditions .

Q. What experimental approaches address contradictions in reported metabolic stability data?

  • Answer :

  • In Vitro Hepatocyte Assays : Compare intrinsic clearance (Cl₋int) in human vs. rodent hepatocytes (37°C, 5% CO₂) with LC-MS/MS monitoring .
  • CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific interactions .
  • Metabolite ID : HR-MS/MS with fragmentation trees (e.g., Thermo Q-Exactive) to detect phase I/II metabolites .

Q. How to design environmental fate studies for this compound?

  • Answer :

  • Abiotic Degradation : Hydrolysis studies (pH 4–9, 25–50°C) with HPLC-UV quantification of degradation products .
  • Soil Sorption : Batch equilibrium method (OECD 106) using ¹⁴C-labeled compound to measure Koc (organic carbon partition coefficient) .
  • Ecotoxicology : Acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to derive EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.